crystal structure of calcium phosphate phases
crystal structure of calcium phosphate phases
An In-depth Technical Guide to the Crystal Structure of Calcium Phosphate Phases
Introduction
Calcium phosphates are a critical class of biomaterials, forming the primary mineral component of bones and teeth in vertebrates.[1][2][3] Their applications extend across various fields, including medicine, dentistry, and industry, owing to their excellent biocompatibility and bioactivity.[2][4] The diverse properties of calcium phosphate materials are intrinsically linked to their crystal structure. Understanding the atomic-scale architecture of these phases is fundamental for researchers, scientists, and drug development professionals in designing and fabricating advanced biomaterials for applications such as bone grafts, dental implants, and drug delivery systems.
The known pure calcium phosphates can be broadly classified into three major structural types:
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Apatite-type structures: This group includes hydroxyapatite (HA), fluorapatite (FA), and other derivatives with the general formula M₁₀(XO₄)₆Y₂. Related structures like octacalcium phosphate (OCP) and tetracalcium phosphate (TTCP) also fall under this category.
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Glaserite-type structures: This category encompasses the polymorphs of tricalcium phosphate (TCP).
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Ca-PO₄ sheet-containing compounds: This group includes dicalcium phosphate dihydrate (DCPD), dicalcium phosphate anhydrous (DCPA), and monocalcium phosphates.
This guide provides a comprehensive overview of the crystal structures of key calcium phosphate phases, summarizes their quantitative crystallographic data, details common experimental protocols for their synthesis and characterization, and visualizes the relationships and experimental workflows.
Crystal Structures of Key Calcium Phosphate Phases
Hydroxyapatite (HA)
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is the most stable calcium phosphate phase and the primary inorganic constituent of bone and teeth. It crystallizes in the hexagonal crystal system with the P6₃/m space group. The unit cell of hydroxyapatite contains two formula units. Its structure is characterized by a three-dimensional network of calcium ions, phosphate tetrahedra, and hydroxyl ions. The hydroxyl ions are located in channels running along the c-axis. This arrangement results in a stable and tightly packed lattice, contributing to its mechanical strength and chemical stability.
Tricalcium Phosphate (TCP)
Tricalcium phosphate (Ca₃(PO₄)₂) exists in several polymorphic forms, with the most common being β-TCP and α-TCP.
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β-Tricalcium Phosphate (β-TCP): This is the stable low-temperature form and has a rhombohedral crystal structure with the space group R3c. It is widely used in bone regeneration applications due to its biocompatibility and resorbability.
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α-Tricalcium Phosphate (α-TCP): This is the high-temperature form, stable above 1125°C, and has a monoclinic crystal structure.
Octacalcium Phosphate (OCP)
Octacalcium phosphate (Ca₈H₂(PO₄)₆·5H₂O) is often considered a precursor phase in the formation of biological apatites. It has a triclinic crystal structure with the space group P1. The structure of OCP is characterized by alternating apatitic and hydrated layers, which gives it a close structural relationship to hydroxyapatite.
Dicalcium Phosphate Dihydrate (DCPD) / Brushite
Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), commonly known as brushite, has a monoclinic crystal structure. Its structure is layered, containing corrugated sheets of CaPO₄ with layers of water molecules in between.
Dicalcium Phosphate Anhydrous (DCPA) / Monetite
Dicalcium phosphate anhydrous (CaHPO₄), or monetite, is another important calcium phosphate phase. Along with the dihydrate form, it is one of the most stable calcium phosphates at a pH below 4.8.
Amorphous Calcium Phosphate (ACP)
Amorphous calcium phosphate (ACP) is a non-crystalline, glassy solid. It is often the initial phase precipitated from supersaturated calcium and phosphate solutions. The structure of ACP is often described by the Posner's cluster model, which proposes a basic structural unit of Ca₉(PO₄)₆. ACP is highly bioactive and readily transforms into more stable crystalline phases like OCP and HA in aqueous environments.
Quantitative Data Summary
The crystallographic data for the key calcium phosphate phases are summarized in the table below for easy comparison.
| Phase Name | Abbreviation | Chemical Formula | Ca/P Ratio | Crystal System | Space Group | Lattice Parameters |
| Hydroxyapatite | HA | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Hexagonal | P6₃/m | a = 9.41 Å, c = 6.88 Å; Z = 2 |
| β-Tricalcium Phosphate | β-TCP | β-Ca₃(PO₄)₂ | 1.5 | Rhombohedral | R3c | a = 10.439 Å, c = 37.375 Å; Z = 21 |
| α-Tricalcium Phosphate | α-TCP | α-Ca₃(PO₄)₂ | 1.5 | Monoclinic | P2₁/a | a = 12.887 Å, b = 27.280 Å, c = 15.218 Å, β = 126.20° |
| Octacalcium Phosphate | OCP | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Triclinic | P1 | a = 19.692 Å, b = 9.523 Å, c = 6.835 Å, α = 90.15°, β = 92.54°, γ = 108.65° |
| Dicalcium Phosphate Dihydrate | DCPD | CaHPO₄·2H₂O | 1.0 | Monoclinic | I a | a = 5.812 Å, b = 15.180 Å, c = 6.239 Å, β = 116.42° |
| Dicalcium Phosphate Anhydrous | DCPA | CaHPO₄ | 1.0 | Triclinic | P1 | a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, α = 96.34°, β = 103.82°, γ = 88.33° |
| Amorphous Calcium Phosphate | ACP | CaₓHᵧ(PO₄)z·nH₂O | Variable | Amorphous | N/A | N/A |
Experimental Protocols
Synthesis of Hydroxyapatite Nanoparticles (Wet Chemical Precipitation)
Wet chemical precipitation is a common and versatile method for synthesizing hydroxyapatite nanoparticles.
Materials:
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Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
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Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
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Ammonium hydroxide (NH₄OH) for pH adjustment
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Deionized water
Procedure:
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Prepare a calcium-containing solution by dissolving a calculated amount of Ca(NO₃)₂·4H₂O in deionized water to achieve a desired molarity.
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Prepare a phosphate-containing solution by dissolving a stoichiometric amount of (NH₄)₂HPO₄ in deionized water to maintain a Ca/P molar ratio of 1.67.
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Heat both solutions to a specific temperature (e.g., 100°C) with constant stirring.
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Slowly add the phosphate-containing solution dropwise into the calcium-containing solution under vigorous stirring.
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During the addition, continuously monitor and maintain the pH of the resulting mixture at a constant value (e.g., pH 10-11) by adding ammonium hydroxide.
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After the complete addition of the phosphate solution, continue stirring the mixture for several hours (e.g., 4 hours) to ensure the reaction goes to completion.
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Age the resulting precipitate in the mother liquor for a period (e.g., 24 hours) to improve crystallinity.
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Separate the precipitate by filtration or centrifugation and wash it several times with deionized water to remove any unreacted ions.
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Dry the obtained powder in an oven at a specific temperature (e.g., 100°C) for an extended period (e.g., 72 hours).
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The dried powder can be further calcined at higher temperatures (e.g., 800-1000°C) to enhance crystallinity.
Characterization Techniques
X-Ray Diffraction (XRD) with Rietveld Refinement
X-ray diffraction is a powerful non-destructive technique used for the phase identification of crystalline materials. The Rietveld refinement method is a comprehensive analysis of the entire diffraction pattern, allowing for quantitative phase analysis, determination of lattice parameters, and other structural details.
Principle: When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the crystal planes according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
General Methodology:
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Sample Preparation: The synthesized calcium phosphate powder is gently ground to a fine, homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
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Data Collection: The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. The data is collected over a specific 2θ range (e.g., 10-60°) with a defined step size and scan speed.
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Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.
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Rietveld Refinement:
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A structural model for each identified phase (including space group, atomic positions, and lattice parameters) is used to calculate a theoretical diffraction pattern.
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The calculated pattern is then fitted to the experimental pattern by refining various parameters such as lattice parameters, peak shape, and preferred orientation until the difference between the observed and calculated patterns is minimized.
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This refinement process provides accurate quantitative information about the weight percentage of each crystalline phase in a multiphase sample without the need for internal or external standards. It can also detect the presence of amorphous phases by modeling the background.
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Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for identifying the functional groups present in a material.
Principle: When infrared radiation is passed through a sample, some of the radiation is absorbed by the sample and some of it is transmitted. The absorbed frequencies correspond to the vibrational frequencies of the bonds in the molecule. An FTIR spectrometer collects and processes this information to generate a spectrum that provides a fingerprint of the sample's molecular structure.
General Methodology:
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Sample Preparation: A small amount of the calcium phosphate powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the powder can be analyzed using an attenuated total reflectance (ATR) accessory.
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Data Collection: The FTIR spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).
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Spectral Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups present in the calcium phosphate phases. For example:
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Phosphate (PO₄³⁻) group: Characteristic absorption bands are observed around 1000-1100 cm⁻¹ (P-O stretching) and 560-600 cm⁻¹ (O-P-O bending).
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Hydroxyl (OH⁻) group: In hydroxyapatite, stretching and librational modes of the hydroxyl group are observed around 3570 cm⁻¹ and 630 cm⁻¹, respectively.
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Hydrogen Phosphate (HPO₄²⁻) group: The presence of this group, often indicating non-stoichiometric apatites, can be identified by specific bands.
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Water (H₂O): Broad absorption bands in the region of 3500-3000 cm⁻¹ and around 1650 cm⁻¹ indicate the presence of adsorbed or lattice water.
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Visualizations
